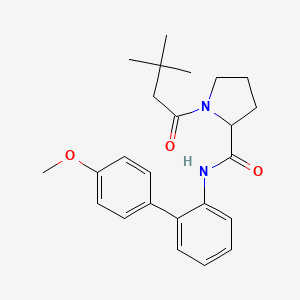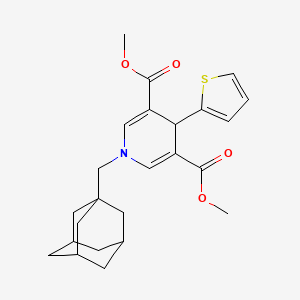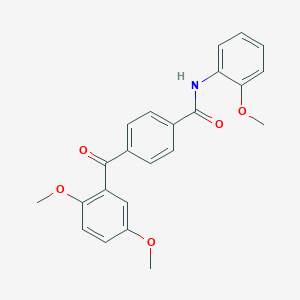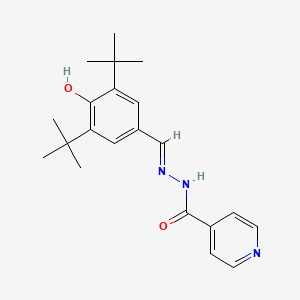![molecular formula C18H23N3O B6124208 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine (BPM) is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. BPM is known to possess a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine is not fully understood. However, it has been suggested that 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine may modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been shown to possess a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of certain neurotransmitters in the brain. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been found to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in lab experiments is its potent antitumor activity. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration regimen for 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine.
Orientations Futures
There are several future directions for research on 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. One area of research could focus on the development of new drugs based on the chemical structure of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. Additionally, more research is needed to determine the optimal dosage and administration regimen for 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. Further studies could also investigate the potential use of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in the treatment of other diseases, such as diabetes and cardiovascular disease.
Méthodes De Synthèse
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine can be synthesized using several methods, including the reaction of 2-benzyl-4-chloromorpholine with 2-ethyl-5-(hydroxymethyl)pyrimidine in the presence of a base. Another method involves the reaction of 2-benzyl-4-morpholinone with 2-ethyl-5-(chloromethyl)pyrimidine in the presence of a base. Both methods result in the formation of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine with high yields.
Applications De Recherche Scientifique
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been found to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-benzyl-4-[(2-ethylpyrimidin-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-18-19-11-16(12-20-18)13-21-8-9-22-17(14-21)10-15-6-4-3-5-7-15/h3-7,11-12,17H,2,8-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDRFGOXSUVIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)

![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)


![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)